molecular formula C15H23BO2 B2416540 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane CAS No. 171364-84-4

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B2416540
CAS No.: 171364-84-4
M. Wt: 246.16
InChI Key: MUSASZSRBLWJQA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound features a boron atom bonded to two oxygen atoms and a phenyl group substituted with three methyl groups, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include boronic acids, borates, and substituted aromatic compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of boron-containing drugs for cancer therapy.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-containing compounds.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

    Phenylboronic acid: Less stable and less reactive.

    Pinacolborane: More reactive but less stable.

    2,4,6-Trimethylphenylboronic acid: Similar reactivity but different applications. The uniqueness of this compound lies in its balanced stability and reactivity, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-10-8-11(2)13(12(3)9-10)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSASZSRBLWJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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